Quinazolines, including 4-oxo-1,4-dihydroquinazolin-6-yl acetate, are classified as heterocyclic compounds. They are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound 4-oxo-1,4-dihydroquinazolin-6-yl acetate is often synthesized as part of research into developing new therapeutic agents with enhanced efficacy against various diseases .
The synthesis of 4-oxo-1,4-dihydroquinazolin-6-yl acetate typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product .
The molecular structure of 4-oxo-1,4-dihydroquinazolin-6-yl acetate can be described as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds .
4-Oxo-1,4-dihydroquinazolin-6-yl acetate can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for further derivatization .
The mechanism of action for compounds like 4-oxo-1,4-dihydroquinazolin-6-yl acetate often involves interaction with specific biological targets:
Understanding these mechanisms is crucial for developing therapeutic applications targeting specific diseases .
The physical and chemical properties of 4-oxo-1,4-dihydroquinazolin-6-yl acetate include:
These properties are essential for determining the handling and application of the compound in laboratory settings .
The applications of 4-oxo-1,4-dihydroquinazolin-6-yl acetate are broad and include:
The ongoing research into quinazoline derivatives continues to expand their potential applications in medicinal chemistry and beyond .
The quinazolinone core comprises a bicyclic system featuring a benzene ring fused to a pyrimidin-4(3H)-one ring. This scaffold exhibits remarkable structural versatility, enabling diverse substitutions that fine-tune electronic properties and molecular interactions. The 4-oxo (carbonyl) group at position 4 is a defining feature, creating a hydrogen-bond acceptor site crucial for biological recognition. The conjugated π-system across the fused rings facilitates electron delocalization, enhancing stability and enabling interactions with biological targets through π-stacking or charge-transfer complexes. In 4-oxo-1,4-dihydroquinazolin-6-yl acetate (CAS: 179688-15-4), the core structure adopts a planar configuration that optimizes binding to enzyme active sites, particularly in kinase domains where quinazolinones are established pharmacophores [1] [2]. The molecule’s dipole moment, influenced by the electron-deficient pyrimidine ring and electron-rich benzene ring, further contributes to target affinity. Table 1 summarizes key physicochemical properties of this compound.
Table 1: Physicochemical Properties of 4-Oxo-1,4-dihydroquinazolin-6-yl Acetate
Property | Value |
---|---|
CAS Registry Number | 179688-15-4 |
Molecular Formula | C₁₀H₈N₂O₃ |
Molecular Weight | 204.185 g/mol |
MDL Number | MFCD23701699 |
Storage Conditions | Sealed, dry, 2-8°C |
Solubility Characteristics | Moderate in organic solvents |
4-Oxo-1,4-dihydroquinazoline derivatives exhibit broad-spectrum pharmacological activities, underpinned by their ability to modulate enzymatic functions and receptor signaling. The scaffold serves as a privileged structure in kinase inhibition, evidenced by FDA-approved drugs like gefitinib and erlotinib that target epidermal growth factor receptor (EGFR) tyrosine kinase. The 4-oxo group is pivotal for forming hydrogen bonds with kinase hinge regions, while nitrogen atoms (N1 and N3) facilitate additional polar contacts. Modifications at positions 6 and 7 significantly influence potency and selectivity. For example, 6-hydroxyquinazolin-4(1H)-one (CAS: 16064-10-1) exhibits inherent anticancer properties but suffers from rapid metabolism, whereas its 6-acetoxy counterpart—4-oxo-1,4-dihydroquinazolin-6-yl acetate—demonstrates enhanced membrane permeability due to the lipophilic acetate group [1] [4]. These derivatives also show antimicrobial activity; structural analogs like 7-fluoro-6-methoxy-3H-quinazolin-4-one (CAS: 869475-52-5) exhibit inhibitory effects against bacterial pathogens through DNA gyrase binding, highlighting the scaffold’s versatility [1] [7]. Table 2 compares bioactivities of key derivatives.
Table 2: Bioactivity Comparison of Quinazolin-4-one Derivatives
Compound | Key Structural Features | Reported Bioactivity |
---|---|---|
4-Oxo-1,4-dihydroquinazolin-6-yl acetate | 6-Acetoxy | Kinase inhibition, Antimicrobial |
6-Hydroxyquinazolin-4(1H)-one | 6-Hydroxy | Anticancer (moderate) |
7-Fluoro-6-methoxy-3H-quinazolin-4-one | 6-Methoxy, 7-Fluoro | DNA gyrase inhibition |
6,7-Dimethoxy-1H-quinazolin-4-one | 6,7-Dimethoxy | Anti-inflammatory |
The acetoxy group (-OC(O)CH₃) at position 6 of the quinazolinone ring profoundly alters molecular properties. First, it acts as a metabolic stabilizer: Compared to phenolic hydroxyl groups, the acetate moiety reduces first-pass glucuronidation, extending plasma half-life. Second, it enhances lipophilicity, quantified by a higher logP value relative to hydroxy analogs, improving passive diffusion across biological membranes. Third, this group serves as a protecting strategy during synthesis; the acetate can be selectively hydrolyzed to regenerate the pharmacologically active phenol under physiological conditions or synthetic manipulation [4] [6]. In 4-oxo-1,4-dihydroquinazolin-6-yl acetate, the acetoxy group’s electron-withdrawing nature slightly reduces electron density at N3 and C2, making the pyrimidine ring more electrophilic and enhancing interactions with nucleophilic residues in target enzymes. This effect is evidenced by the compound’s role as an intermediate in synthesizing kinase inhibitors like gefitinib, where the 6-acetoxy derivative offers superior acylation control compared to its hydroxy counterpart [4] [8]. Additionally, steric effects from the acetoxy group influence binding orientation, contributing to subtype selectivity among kinase isoforms.
Chemical Compounds Table
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: